Titanium(4+) 2-(dimethylamino)ethanolate

Beschreibung

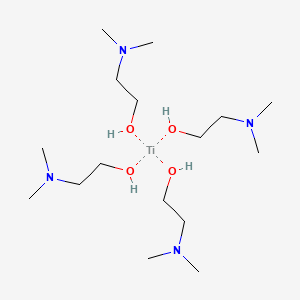

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

92469-33-5 |

|---|---|

Molekularformel |

C16H44N4O4Ti |

Molekulargewicht |

404.41 g/mol |

IUPAC-Name |

2-(dimethylamino)ethanol;titanium |

InChI |

InChI=1S/4C4H11NO.Ti/c4*1-5(2)3-4-6;/h4*6H,3-4H2,1-2H3; |

InChI-Schlüssel |

CEECBFPZGQQOPA-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCO.CN(C)CCO.CN(C)CCO.CN(C)CCO.[Ti] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Titan(IV)-bis(2-(dimethylamino)ethanolat) kann durch die Reaktion von Titantetrachlorid mit 2-(Dimethylamino)ethanol synthetisiert werden. Die Reaktion findet typischerweise unter einer inerten Atmosphäre statt, um die Hydrolyse von Titantetrachlorid zu verhindern. Die Reaktion kann wie folgt dargestellt werden:

TiCl4+4C4H11NO→Ti(C4H11NO)4+4HCl

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Titan(IV)-bis(2-(dimethylamino)ethanolat) großtechnische Reaktoren, in denen Titantetrachlorid unter kontrollierten Temperatur- und Druckbedingungen schrittweise zu einer Lösung von 2-(Dimethylamino)ethanol gegeben wird. Das Reaktionsgemisch wird dann durch Destillation oder Kristallisation gereinigt, um das gewünschte Produkt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Titan(IV)-bis(2-(dimethylamino)ethanolat) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Titandioxid und andere Nebenprodukte zu bilden.

Substitution: Die Dimethylaminogruppen können durch andere Liganden substituiert werden, was zur Bildung verschiedener Titan-Komplexe führt.

Hydrolyse: In Gegenwart von Wasser hydrolysiert es zu Titanhydroxid und Dimethylaminoethanol.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.

Substitution: Liganden wie Phosphine, Amine und Alkohole können für Substitutionsreaktionen verwendet werden.

Hydrolyse: Wasser oder wässrige Lösungen werden für Hydrolysereaktionen verwendet.

Hauptsächlich gebildete Produkte:

Oxidation: Titandioxid (TiO2)

Substitution: Verschiedene Titan-Komplexe mit verschiedenen Liganden

Hydrolyse: Titanhydroxid (Ti(OH)4) und Dimethylaminoethanol

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Titan(IV)-bis(2-(dimethylamino)ethanolat) beinhaltet seine Fähigkeit, mit verschiedenen Liganden zu koordinieren und stabile Komplexe zu bilden. Das Titan-Zentrum kann Redoxreaktionen eingehen, was es in katalytischen Prozessen nützlich macht. In biologischen Systemen kann es mit Zellkomponenten interagieren und zu potenziellen therapeutischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of titanium(4+) 2-(dimethylamino)ethanolate involves its ability to coordinate with various ligands and form stable complexes. The titanium center can undergo redox reactions, making it useful in catalytic processes. In biological systems, it can interact with cellular components, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Titan(IV)-isopropoxid

- Titan(IV)-butoxid

- Titan(IV)-ethoxid

Vergleich: Titan(IV)-bis(2-(dimethylamino)ethanolat) ist aufgrund des Vorhandenseins von Dimethylaminogruppen einzigartig, die im Vergleich zu anderen Titanalkoxiden andere Reaktivitäts- und Löslichkeitseigenschaften bieten. Dies macht es besonders nützlich in bestimmten Anwendungen, in denen diese Eigenschaften von Vorteil sind.

Biologische Aktivität

Titanium(4+) 2-(dimethylamino)ethanolate is a coordination compound characterized by its tetravalent titanium center coordinated with two dimethylaminoethanol ligands. This compound has garnered attention in recent years due to its significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C₆H₁₅N₁O₂Ti

- Molecular Weight : Approximately 400.387 g/mol

- Coordination : The titanium center can form stable complexes with various ligands, enhancing its reactivity and potential applications.

The structure of titanium(4+) 2-(dimethylamino)ethanolate allows it to engage in redox reactions, which are pivotal in both catalytic processes and biological interactions.

The biological activity of titanium(4+) 2-(dimethylamino)ethanolate is primarily attributed to its ability to coordinate with biological molecules. This coordination can facilitate various mechanisms:

- Antimicrobial Activity : Studies have demonstrated that titanium(4+) 2-(dimethylamino)ethanolate exhibits significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells, which ultimately results in cell death .

- Cytotoxicity : Research indicates that this compound has varying levels of cytotoxicity depending on the concentration and exposure time. For example, in studies involving Caco-2 human colon carcinoma cells, the uptake and cytotoxic effects were monitored, revealing that while higher concentrations increased cytotoxicity, the interaction appeared to be reversible over extended exposure times .

Applications in Drug Delivery

Titanium(4+) 2-(dimethylamino)ethanolate is being explored for its potential use in drug delivery systems:

- Drug Coordination : The ability of this compound to form stable complexes with therapeutic agents enhances their solubility and bioavailability, making it a promising candidate for targeted drug delivery.

- Biological Imaging : Its coordination properties also lend themselves to applications in biological imaging, where it may serve as a contrast agent due to its stability and interaction with biological tissues.

Comparative Analysis

To better understand the unique properties of titanium(4+) 2-(dimethylamino)ethanolate, a comparison with other titanium compounds is useful:

| Compound | Antibacterial Activity | Cytotoxicity Level | Application Focus |

|---|---|---|---|

| Titanium(4+) Ethoxide | Moderate | Low | Coatings, catalysts |

| Titanium(4+) Butoxide | Low | Moderate | Polymer synthesis |

| Titanium(4+) 2-(dimethylamino)ethanolate | High | Variable | Drug delivery, imaging |

Case Studies

- Antibacterial Efficacy : In a study evaluating the antibacterial properties of titanium(4+) 2-(dimethylamino)ethanolate against E. coli and S. aureus, it was found that even at low concentrations (2 wt%), the compound exhibited effective bactericidal activity, reducing microbial counts by over 99% .

- Cytotoxic Effects on Caco-2 Cells : A detailed investigation into the cytotoxicity of various titanium complexes revealed that titanium(4+) 2-(dimethylamino)ethanolate had a significant impact on cell viability at specific concentrations over time. The study indicated that while initial uptake was high, prolonged exposure led to decreased retention of titanium within the cells, suggesting a complex interaction mechanism .

Q & A

Q. What are the optimal synthetic conditions for Titanium(4+) 2-(dimethylamino)ethanolate, and how does inert atmosphere technique influence yield and purity?

Methodological Answer: Synthesis typically involves ligand exchange reactions under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. For example, titanium(IV) alkoxide precursors (e.g., titanium tetraethoxide) can react with 2-(dimethylamino)ethanol in anhydrous solvents like toluene or hexane. Key steps include:

- Schlenk techniques for handling air-sensitive reagents .

- Reaction time : Stirring for 12–24 hours to ensure complete ligand substitution .

- Purification : Vacuum distillation or crystallization from solvent mixtures (e.g., dichloromethane/n-hexane) to isolate the product .

Inert atmospheres are critical to avoid side reactions (e.g., hydrolysis to TiO₂), which degrade purity. Yield optimization often requires stoichiometric control of ligands and precursors.

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of Titanium(4+) 2-(dimethylamino)ethanolate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify ligand environments and confirm substitution patterns. For example, dimethylamino protons appear as singlets near δ 2.2–2.5 ppm .

- Infrared (IR) Spectroscopy : Stretching frequencies for Ti–O (600–700 cm⁻¹) and N–CH₃ (2800–3000 cm⁻¹) validate coordination .

- X-ray Crystallography : Resolves molecular geometry (e.g., octahedral vs. tetrahedral coordination) and bond lengths (Ti–O ≈ 1.8–2.0 Å) .

- Chromatography : HPLC or GC-MS monitors purity, with retention times calibrated against known standards .

Q. What are the key considerations for handling and storing Titanium(4+) 2-(dimethylamino)ethanolate to prevent hydrolysis or decomposition?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at temperatures below 25°C. Moisture exposure leads to rapid hydrolysis, forming titanium oxides .

- Solvent Compatibility : Use anhydrous solvents (e.g., THF, toluene) for reactions.

- Handling : Conduct manipulations in gloveboxes or Schlenk lines to exclude air and moisture .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or coordination behavior of Titanium(4+) 2-(dimethylamino)ethanolate in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Models electronic structure to predict ligand substitution kinetics or redox potentials. For example, dimethylamino groups increase electron density at Ti, enhancing Lewis acidity .

- Molecular Docking : Screens interactions with substrates (e.g., in polymerization catalysts), identifying steric/electronic effects of the ligand architecture .

- Comparative Studies : Benchmark computational results against experimental data (e.g., XRD bond lengths) to validate accuracy .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for Titanium(4+) 2-(dimethylamino)ethanolate derivatives?

Methodological Answer:

- Multi-Technique Validation : Combine NMR with XPS (X-ray photoelectron spectroscopy) to confirm oxidation states or EXAFS (Extended X-ray Absorption Fine Structure) for local coordination .

- Isotopic Labeling : Use deuterated ligands to simplify overlapping NMR signals .

- Dynamic Light Scattering (DLS) : Detect aggregation states that may obscure spectral interpretations .

Q. How does the ligand architecture of Titanium(4+) 2-(dimethylamino)ethanolate influence its catalytic activity compared to other titanium alkoxides?

Methodological Answer:

- Steric Effects : Bulky dimethylamino groups hinder substrate access, reducing catalytic turnover in polymerization but enhancing selectivity in asymmetric synthesis .

- Electronic Effects : The strong σ-donor ability of dimethylamino ligands increases Ti’s electrophilicity, accelerating substrate activation in esterification or epoxidation .

- Comparative Kinetic Studies : Monitor reaction rates (e.g., via in-situ IR) for Ti(IV) alkoxides with varying ligands .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of Titanium(4+) 2-(dimethylamino)ethanolate under varying pH conditions?

Methodological Answer:

- pH-Dependent Hydrolysis : Use stopped-flow spectroscopy to track hydrolysis rates. Acidic conditions (pH < 3) favor rapid Ti–O bond cleavage, while neutral/basic conditions stabilize oligomeric species .

- Activation Energy Calculations : Arrhenius plots derived from temperature-dependent kinetic studies reveal transition states and solvent effects .

- Byproduct Analysis : LC-MS identifies hydrolysis products (e.g., TiO₂ nanoparticles or dimethylaminoethanol), informing degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.